

(2-Chloro-4-iodopyridin-3-yl)methanol CAS number 884494-44-4

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Compound of Interest

Compound Name: (2-Chloro-4-iodopyridin-3-yl)methanol

Cat. No.: B1462456

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An In-depth Technical Guide to **(2-Chloro-4-iodopyridin-3-yl)methanol** (CAS 884494-44-4): A Strategic Intermediate in Modern Drug Discovery

Abstract

(2-Chloro-4-iodopyridin-3-yl)methanol, identified by CAS number 884494-44-4, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its unique architecture, featuring a pyridine core with chloro, iodo, and hydroxymethyl substituents, provides medicinal chemists with a versatile platform for constructing complex molecular entities. The differential reactivity of the two halogen atoms allows for selective, sequential cross-coupling reactions, while the hydroxymethyl group offers an additional site for modification. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines a logical synthetic strategy with detailed protocols, explores its critical applications in drug discovery—particularly in the development of kinase inhibitors—and summarizes essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Value of Polysubstituted Pyridines in Medicinal Chemistry

Halogenated pyridine scaffolds are cornerstones in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and its metabolic stability, while halogen substituents serve as crucial handles for carbon-carbon and carbon-heteroatom bond formation.

(2-Chloro-4-iodopyridin-3-yl)methanol emerges as a particularly strategic intermediate within this class.[3] Its structure is notable for three key features:

- **A Pyridine Core:** A fundamental heterocyclic motif in medicinal chemistry.
- **Orthogonal Halogenation:** The presence of both an iodo group at the C4 position and a chloro group at the C2 position. The carbon-iodine bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the more robust carbon-chlorine bond. This differential reactivity is the compound's most powerful attribute, enabling chemists to perform selective, stepwise functionalization of the pyridine ring.[3]
- **Hydroxymethyl Substituent:** The primary alcohol at the C3 position provides a versatile point for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, or conversion into ethers and esters to modulate solubility, cell permeability, or target engagement.

These features make **(2-Chloro-4-iodopyridin-3-yl)methanol** an indispensable building block for creating libraries of complex molecules, especially in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas.[4][5]

Physicochemical Properties and Specifications

The compound is typically supplied as a stable, off-white crystalline solid with high purity, suitable for demanding synthetic applications.[6][7] Key properties and typical specifications are summarized below.

Property	Value	Reference(s)
CAS Number	884494-44-4	[6] [8] [9]
IUPAC Name	(2-Chloro-4-iodopyridin-3-yl)methanol	[6] [8]
Synonyms	2-Chloro-4-iodo-3-pyridinemethanol, 2-Chloro-3-(hydroxymethyl)-4-iodopyridine	[8] [9] [10]
Molecular Formula	C ₆ H ₅ ClINO	[6] [8] [9]
Molecular Weight	269.47 g/mol	[7] [8] [9]
Appearance	White to off-white crystalline solid	[6] [7] [11]
Melting Point	87-92 °C	[7] [11]
Purity (Assay)	≥97% (typically by HPLC)	[6] [12]
Solubility	Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.	
Storage Conditions	2-8°C, protect from light	[7] [11]
SMILES	<chem>OCC1=C(I)C=CN=C1Cl</chem>	[6] [8]
InChI Key	BZQRQPAKTCMYIA-UHFFFAOYSA-N	[6] [8]

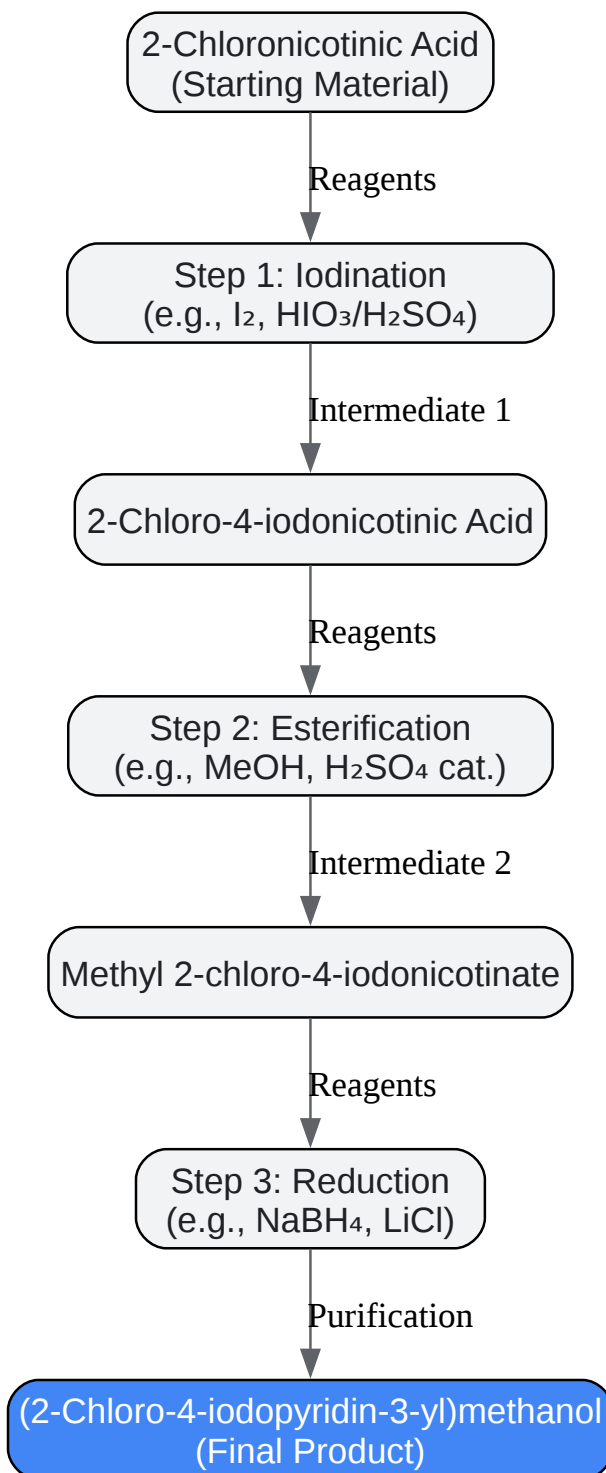
Synthesis and Mechanistic Considerations

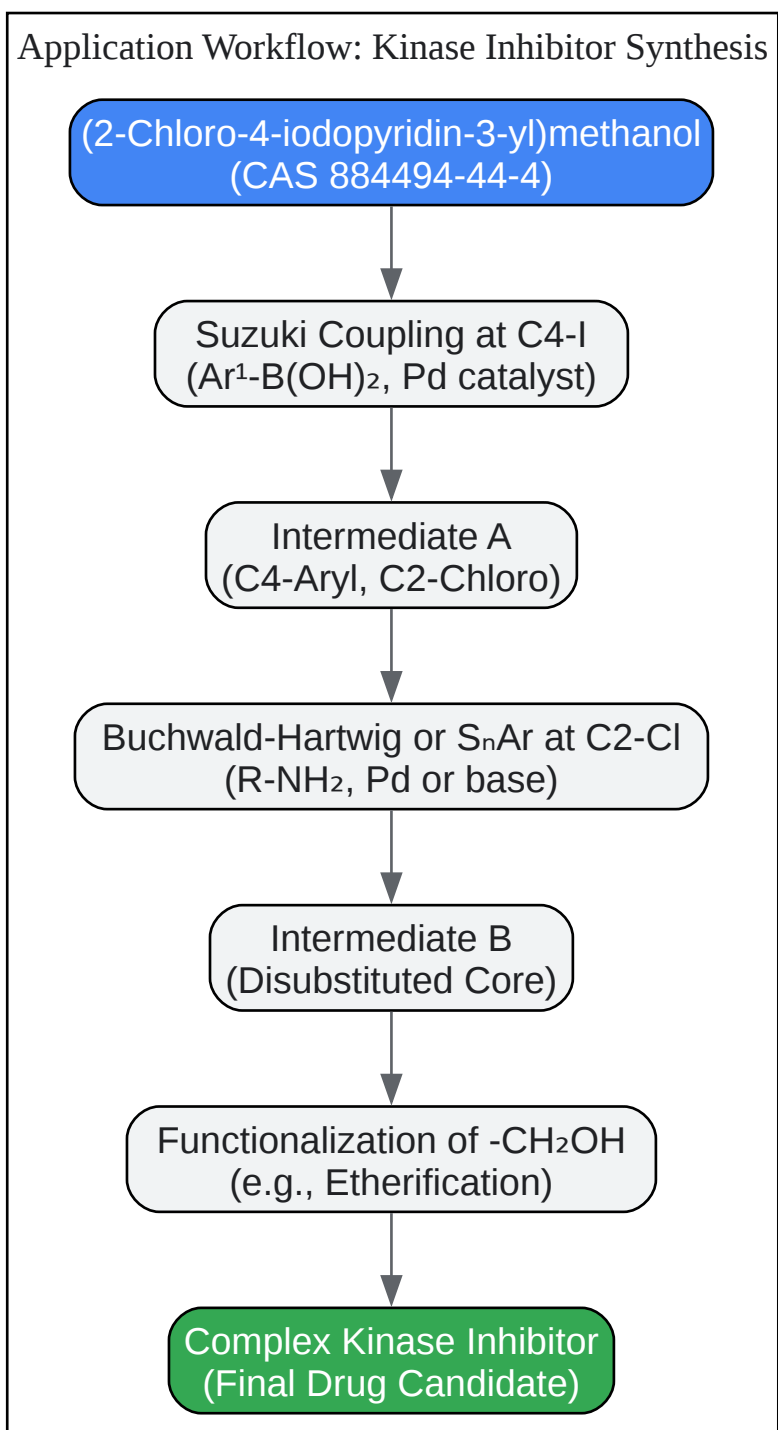
While specific process chemistry details for industrial-scale production are often proprietary, a robust and logical synthetic route can be designed from readily available starting materials based on established principles of pyridine chemistry. The following proposed synthesis exemplifies an efficient pathway.

Proposed Synthetic Workflow

The strategy involves a three-step sequence starting from 2-chloronicotinic acid: selective iodination, esterification to protect the carboxylic acid and facilitate reduction, and finally, reduction to the target primary alcohol.

Proposed Synthesis of (2-Chloro-4-iodopyridin-3-yl)methanol





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